molecular formula C8H12O3Si B8355706 5-Trimethylsilyl-3-furancarboxylic acid

5-Trimethylsilyl-3-furancarboxylic acid

Cat. No.: B8355706
M. Wt: 184.26 g/mol
InChI Key: ZMNGAGUCYCHHRV-UHFFFAOYSA-N
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Description

5-Trimethylsilyl-3-furancarboxylic acid is a furan-based carboxylic acid derivative substituted with a trimethylsilyl group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to the unique electronic and steric effects imparted by the silyl group, which can modulate reactivity and stability.

Properties

Molecular Formula

C8H12O3Si

Molecular Weight

184.26 g/mol

IUPAC Name

5-trimethylsilylfuran-3-carboxylic acid

InChI

InChI=1S/C8H12O3Si/c1-12(2,3)7-4-6(5-11-7)8(9)10/h4-5H,1-3H3,(H,9,10)

InChI Key

ZMNGAGUCYCHHRV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=CO1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-trimethylsilyl-3-furancarboxylic acid with two analogs: 5-formylfuran-3-carboxylic acid (furan-based, formyl-substituted) and 4-(trifluoromethyl)-3-pyridinecarboxylic acid (pyridine-based, trifluoromethyl-substituted).

Table 1: Structural and Functional Comparison

Property This compound (Inferred) 5-Formylfuran-3-carboxylic Acid 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
Core Structure Furan ring Furan ring Pyridine ring
Substituent Trimethylsilyl (-Si(CH₃)₃) Formyl (-CHO) Trifluoromethyl (-CF₃)
Molecular Weight (g/mol) ~184 (estimated) 140.09 Not explicitly stated
Storage Conditions Likely 2–8°C (based on furan analogs) 2–8°C Not specified
Reactivity Silyl groups enhance stability and alter acidity Formyl group prone to oxidation Trifluoromethyl group resists metabolic degradation
Toxicity (Acute) Limited data No acute toxicity reported No acute toxicity reported

Key Findings

Stability and Reactivity :

  • The trimethylsilyl group in this compound likely improves thermal and chemical stability compared to 5-formylfuran-3-carboxylic acid, which requires strict storage at 2–8°C to prevent degradation .
  • The trifluoromethyl group in the pyridine analog enhances resistance to enzymatic cleavage, making it valuable in medicinal chemistry .

Handling and Safety: Both 5-formylfuran-3-carboxylic acid and 4-(trifluoromethyl)-3-pyridinecarboxylic acid require precautions against dust formation and skin/eye contact. Gloves compliant with EN374 standards are recommended for handling . No occupational exposure limits (OELs) are established for these compounds, but engineering controls (e.g., ventilation) are advised .

Functional Group Impact :

  • The formyl group in 5-formylfuran-3-carboxylic acid increases electrophilicity, making it reactive in condensation reactions.
  • The silyl group in this compound may sterically hinder nucleophilic attacks, directing reactivity to specific positions on the furan ring.

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